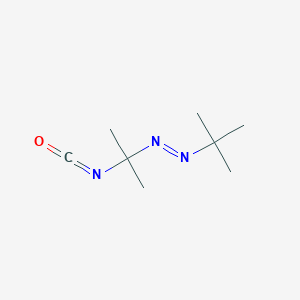![molecular formula C25H35N3O7 B8466705 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)](/img/structure/B8466705.png)
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidine ring, a pyridazine ring, and di-tert-butyl ester groups, making it an interesting subject for chemical synthesis and reactivity studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) typically involves multiple steps, including the formation of the oxazolidine and pyridazine rings, followed by esterification. One common approach is to start with the appropriate amino acid derivatives and perform cyclization reactions to form the oxazolidine and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Aspartic acid di-tert-butyl ester hydrochloride: A similar compound used in neurological studies and as a reagent in organic synthesis.
L-Glutamic acid di-tert-butyl ester: Another related compound with applications in biochemical research.
Uniqueness
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) is unique due to its combination of oxazolidine and pyridazine rings, along with the di-tert-butyl ester groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C25H35N3O7 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
ditert-butyl (3S)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]diazinane-1,2-dicarboxylate |
InChI |
InChI=1S/C25H35N3O7/c1-24(2,3)34-21(30)26-14-10-13-19(28(26)23(32)35-25(4,5)6)20(29)27-18(16-33-22(27)31)15-17-11-8-7-9-12-17/h7-9,11-12,18-19H,10,13-16H2,1-6H3/t18-,19-/m0/s1 |
Clé InChI |
WRSQHQPXHPGOBV-OALUTQOASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Bromophenyl)cyclobutylidene]acetic acid ethyl ester](/img/structure/B8466632.png)
![2-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B8466636.png)



![8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B8466648.png)


![1-[4-(Pyridine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B8466677.png)


![1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8466706.png)
![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester](/img/structure/B8466720.png)
